
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyrrolizines, which are known for their diverse biological activities. This compound is characterized by its hexahydro structure and the presence of an isopropyl group at the 2-position. The stereochemistry is defined by the (1R,2R,7aR) configuration.
Métodos De Preparación
The synthesis of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolizine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropyl group: This step involves the alkylation of the pyrrolizine ring with an isopropyl halide under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the pyrrolizine ring to obtain the hexahydro derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) can be compared with other pyrrolizine derivatives. Similar compounds include:
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylpropyl)-
- 1H-Pyrrolizin-1-amine,hexahydro-2-(1-ethylpropyl)-
These compounds share a similar core structure but differ in the substituents attached to the pyrrolizine ring. The uniqueness of 1H-Pyrrolizin-1-amine,hexahydro-2-(1-methylethyl)-,(1R,2R,7aR)-(9CI) lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(1R,2R,8R)-2-propan-2-yl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-6-12-5-3-4-9(12)10(8)11/h7-10H,3-6,11H2,1-2H3/t8-,9+,10+/m0/s1 |
Clave InChI |
NCTGJQCEKGJWIA-IVZWLZJFSA-N |
SMILES isomérico |
CC(C)[C@@H]1CN2CCC[C@@H]2[C@@H]1N |
SMILES canónico |
CC(C)C1CN2CCCC2C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


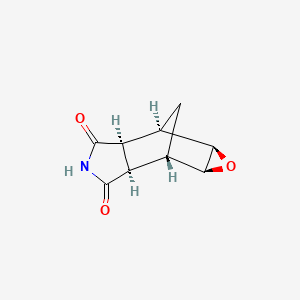
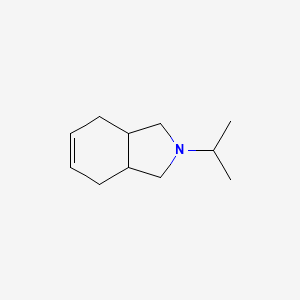
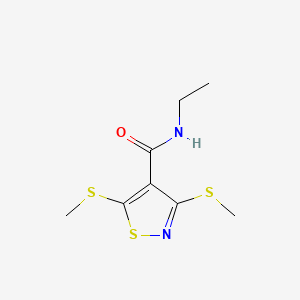
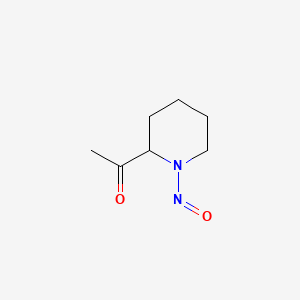
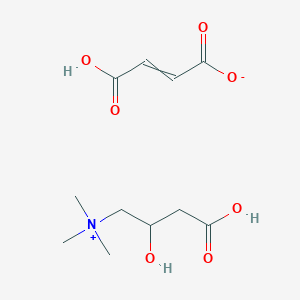

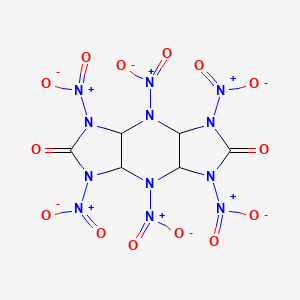
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
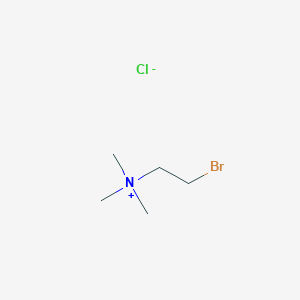
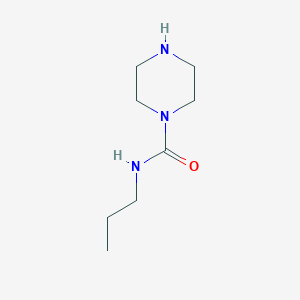
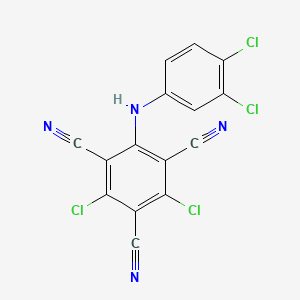

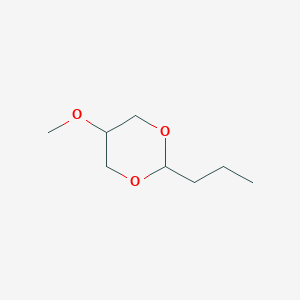
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
